[(5-Bromothiophen-2-YL)methyl](cyclopropylmethyl)amine
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Overview
Description
(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C9H12BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features a bromine atom at the 5-position of the thiophene ring and a cyclopropylmethylamine group attached to the 2-position via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylene Bridge: The brominated thiophene is then reacted with formaldehyde and a secondary amine, such as cyclopropylmethylamine, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for (5-Bromothiophen-2-YL)methylamine may involve continuous flow processes to ensure efficient and scalable synthesis. These methods typically use automated reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Various substituted thiophene derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dehalogenated thiophene derivatives and reduced thiophene rings.
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
(5-Bromothiophen-2-YL)methylamine can be compared with other thiophene derivatives, such as:
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a hexyl group instead of a cyclopropylmethyl group.
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a 2-methoxyethyl group instead of a cyclopropylmethyl group.
The uniqueness of (5-Bromothiophen-2-YL)methylamine lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12BrNS |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)6-11-5-7-1-2-7/h3-4,7,11H,1-2,5-6H2 |
InChI Key |
AANRYTNNMCMODT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC=C(S2)Br |
Origin of Product |
United States |
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